4-(2-Butoxyethoxy)cyclohexan-1-one
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Description
4-(2-Butoxyethoxy)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3 . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group .
Synthesis Analysis
The synthesis of cyclohexanone derivatives typically involves several steps. For example, ketamine, a derivative of cyclohexanone, can be synthesized in five steps using a hydroxy ketone intermediate . Another synthesis route involves NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol .Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is characterized by a six-membered ring with a ketone functional group. The 4-(2-Butoxyethoxy) substituent in this compound introduces additional oxygen and carbon atoms into the structure .Chemical Reactions Analysis
Cyclohexanone and its derivatives can undergo a variety of chemical reactions. For instance, cyclohexanone can participate in nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound depend on its specific structure. For instance, cyclohexanone is a colorless, oily liquid with an acetone-like smell .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-butoxyethoxy)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDRJYPSQHFIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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